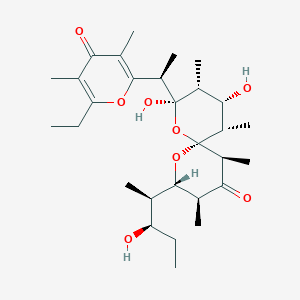
Dihydrosiphonarin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrosiphonarin B, also known as this compound, is a useful research compound. Its molecular formula is C29H46O8 and its molecular weight is 522.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Dihydrosiphonarin B exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that this compound shows cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its potential to inhibit cell proliferation in human cancer models, suggesting a mechanism that may involve the disruption of cellular signaling pathways .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results suggest that it possesses significant activity against both bacterial and fungal strains, highlighting its potential as a natural antibiotic .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Anticancer Research
In a study published in the Journal of Natural Products, this compound was tested against a panel of human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells. The study concluded that the compound's mechanism may involve the induction of apoptosis via mitochondrial pathways .
Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound. In vitro assays demonstrated effective inhibition of Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations comparable to established antibiotics. This study suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Neuroprotection
Research exploring the neuroprotective effects of this compound involved animal models subjected to induced oxidative stress. The findings indicated significant reductions in markers of neuronal damage and inflammation, suggesting its potential use in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Eigenschaften
Molekularformel |
C29H46O8 |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S,8S,9S,11S)-2-[(1R)-1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-8-[(2R,3R)-3-hydroxypentan-2-yl]-3,5,9,11-tetramethyl-1,7-dioxaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C29H46O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-21,25-26,30,33-34H,11-12H2,1-10H3/t13-,16-,17-,18+,19+,20-,21-,25+,26+,28-,29-/m1/s1 |
InChI-Schlüssel |
UCZWKSBUBPXEDG-IVHDAUQRSA-N |
Isomerische SMILES |
CCC1=C(C(=O)C(=C(O1)[C@@H](C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@H](C(=O)[C@H]([C@@H](O3)[C@H](C)[C@@H](CC)O)C)C)C)O)C)O)C)C |
Kanonische SMILES |
CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(CC)O)C)C)C)O)C)O)C)C |
Synonyme |
dihydrosiphonarin B siphonarin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















